パルミトオレアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

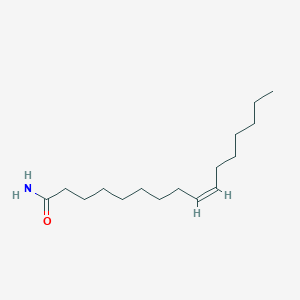

Palmitoleamide, also known as Palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide . It was first identified in egg yolk, soybean, and peanut oil in 1957 . PEA has demonstrated utility in the treatment of neuropathic and inflammatory pain .

Synthesis Analysis

PEA is produced starting from a glycerophospholipid precursor in the cell membrane and degraded by two amidases located in the cell membrane and lysosome, respectively, i.e., the fatty acid amide amidase (FAAH) and N-acylethanolamine acid amidase (NAAA) .Molecular Structure Analysis

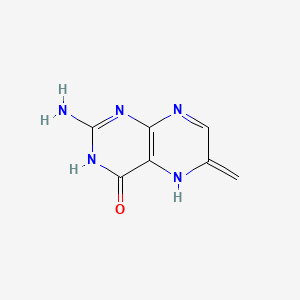

The molecular formula of Palmitoleamide is C16H31NO . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

Palmitoleamide is a primary fatty amide resulting from the formal condensation of the carboxy group of (9 Z )-hexadecenoic acid with ammonia .Physical and Chemical Properties Analysis

Palmitoleamide is a white crystal or white to slightly yellow solid, soluble in organic solvents such as chloroform, ether, and dimethyl methane .科学的研究の応用

抗炎症作用

パルミトオレアミド(PEA)は、強力な抗炎症作用を示します。 様々な炎症性メディエーターを調節することで、慢性炎症、神経炎症、自己免疫疾患などの状態において関連性があります 。研究者たちは、炎症反応の軽減と組織損傷の抑制におけるPEAの潜在的な可能性を探求してきました。

鎮痛効果

PEAは鎮痛剤として作用し、痛みを和らげます。それは、痛み知覚に関与するエンドカンナビノイド受容体やその他の分子標的と相互作用します。 研究では、神経性疼痛や変形性関節症などの慢性疼痛状態の管理におけるPEAの使用が示唆されています 。

免疫調節

PEAは、サイトカインや免疫細胞を調節することで、免疫応答に影響を与えます。それは免疫機能を高め、過剰な免疫活性化を抑制する可能性があります。 研究者たちは、アレルギー管理と免疫システムのバランスにおけるPEAの役割を調査してきました 。

神経保護

PEAは神経保護特性を持ち、ニューロンを損傷から保護する可能性があります。それは、アルツハイマー病やパーキンソン病などの神経変性疾患において関連性がある可能性があります。 研究では、神経炎症と酸化ストレスを調節するPEAの能力が強調されています 。

関節の健康

PEAの抗炎症作用と鎮痛作用は、関節の健康にも及びます。それは、関節炎に関連する症状を軽減し、関節機能を改善する可能性があります。 研究では、関節関連疾患の管理における補助手段としてのPEAの使用が支持されています 。

睡眠と回復

PEAの睡眠の質と回復への影響が調査されてきました。それは、より良い睡眠パターンを促進し、運動後の回復を助ける可能性があります。 全体的な健康を最適化するPEAの役割は、関心の対象となっています 。

バイオアベイラビリティの向上

当初は経口バイオアベイラビリティが低いため、PEAは現在、高度なデリバリーシステムの恩恵を受けています。 これらのシステムは、食品サプリメントとして認可されており、体内での吸収と利用率を向上させます 。

要約すると、パルミトオレアミド(PEA)は、炎症管理から関節の健康、神経保護まで、様々な分野で有望です。 PEAの安全性プロファイルと多面的な効果は、ライフスタイル管理のための魅力的な栄養補助食品となっています 。さらに詳しい情報をご希望の方や、その他の用途について詳しく知りたい方は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary target of Palmitoleamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation . In addition to PPAR-α, Palmitoleamide also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .

将来の方向性

Given the potential clinical utility of PEA, not least for the treatment of pain where there is a clear need for new well-tolerated drugs, future directions for research include elucidating the ideal treatment indications and dosing regimens and further evaluating the relevance of micronization in head-to-head studies for PEA treatment .

生化学分析

Biochemical Properties

Palmitoleamide plays a significant role in biochemical reactions, particularly in the nervous system. It is involved in signaling pathways and interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides . Palmitoleamide also interacts with peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates gene expression related to lipid metabolism . These interactions highlight the compound’s role in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

Palmitoleamide exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, palmitoleamide can modulate the activity of PPAR-α, leading to changes in the expression of genes involved in lipid metabolism and inflammation . Additionally, it affects the function of mast cells, astrocytes, and microglia, which are crucial for immune responses and neuroinflammation . These cellular effects underscore the compound’s potential therapeutic applications in managing inflammatory and metabolic disorders.

Molecular Mechanism

The molecular mechanism of palmitoleamide involves its interaction with specific receptors and enzymes. Palmitoleamide binds to PPAR-α, activating this receptor and leading to the transcription of target genes involved in lipid metabolism and anti-inflammatory responses . It also inhibits FAAH, resulting in increased levels of other fatty acid amides that contribute to its overall biological effects . These molecular interactions highlight the compound’s multifaceted role in regulating cellular processes and maintaining homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palmitoleamide can vary over time. Studies have shown that the compound is relatively stable and can exert long-term effects on cellular function. For example, prolonged exposure to palmitoleamide has been associated with sustained anti-inflammatory and neuroprotective effects . The stability and degradation of palmitoleamide can be influenced by factors such as temperature, pH, and the presence of specific enzymes . Understanding these temporal effects is crucial for optimizing its use in experimental and therapeutic applications.

Dosage Effects in Animal Models

The effects of palmitoleamide in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and pain . At higher doses, palmitoleamide may exhibit toxic or adverse effects, including alterations in liver function and metabolic disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

Palmitoleamide is involved in several metabolic pathways, including those related to fatty acid metabolism. It is synthesized from palmitoleic acid through the action of specific enzymes and can be degraded by FAAH . The compound also influences metabolic flux and metabolite levels by modulating the activity of PPAR-α and other metabolic regulators . These metabolic pathways underscore the compound’s role in maintaining cellular energy balance and regulating lipid homeostasis.

Transport and Distribution

Within cells and tissues, palmitoleamide is transported and distributed through interactions with specific transporters and binding proteins. It is produced from a glycerophospholipid precursor in the cell membrane and can be degraded by amidases located in the cell membrane and lysosome . The compound’s localization and accumulation are influenced by its interactions with these transporters and enzymes, affecting its overall bioavailability and biological activity.

Subcellular Localization

Palmitoleamide’s subcellular localization is determined by various targeting signals and post-translational modifications. The compound is primarily localized in the cell membrane and lysosome, where it interacts with specific enzymes and receptors . These interactions are crucial for its activity and function, as they determine the compound’s accessibility to its molecular targets and its ability to modulate cellular processes.

特性

IUPAC Name |

(Z)-hexadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18)/b8-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPQTVNCCVPGFA-FPLPWBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![HEXANOIC ACID, SODIUM SALT, N-, [1-14C]](/img/no-structure.png)

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate](/img/structure/B560809.png)

![(4E)-4-[(1R,2R,3S,6R)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B560820.png)